molecular formula C9H7N3O3S2 B2946448 Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 478261-72-2

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B2946448
CAS No.: 478261-72-2
M. Wt: 269.29
InChI Key: UHGANFPHVQEFFY-UHFFFAOYSA-N
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Description

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is a versatile chemical compound with diverse applications in scientific research, including drug development, material synthesis, and biological studies. This compound features a thiadiazole ring, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of appropriate thiophene derivatives with 1,2,3-thiadiazol-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of corresponding thiophene derivatives.

  • Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is widely used in scientific research due to its unique chemical properties. Its applications include:

  • Chemistry: Used as a building block in organic synthesis and material science.

  • Biology: Investigated for its potential biological activity and therapeutic effects.

  • Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.

  • Industry: Employed in the synthesis of advanced materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The thiadiazole ring interacts with biological targets, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is unique due to its thiadiazole structure, which imparts distinct chemical and biological properties. Similar compounds include:

  • Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4-thiophenecarboxylate

  • Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-5-thiophenecarboxylate

  • Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-6-thiophenecarboxylate

These compounds share the thiadiazole ring but differ in the position of the thiophene ring, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 3-(thiadiazole-4-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S2/c1-15-9(14)7-5(2-3-16-7)10-8(13)6-4-17-12-11-6/h2-4H,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGANFPHVQEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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